molecular formula C8H7N3O B1592163 4-(1,2,4-Oxadiazol-3-yl)aniline CAS No. 59908-70-2

4-(1,2,4-Oxadiazol-3-yl)aniline

Cat. No.: B1592163
CAS No.: 59908-70-2
M. Wt: 161.16 g/mol
InChI Key: KGUZRMOXECFUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,4-Oxadiazol-3-yl)aniline is a heterocyclic compound that features a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline typically involves the reaction of 3-(4-nitrobenzophenone)-1,2,4-oxadiazole with an alkaline reagent in an organic solvent. Trichlorosilane is then slowly added to the reaction system, resulting in the formation of this compound . This method is efficient, with a high conversion rate and minimal impurities, making it suitable for industrial production.

Industrial Production Methods

For industrial-scale production, the method described above can be optimized to ensure high yield and purity. The reaction time is relatively short, and the process is straightforward, making it cost-effective and easy to scale up .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Oxadiazol-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Complex Molecules
4-(1,2,4-Oxadiazol-3-yl)aniline serves as a fundamental building block in organic synthesis. It is utilized in the construction of more complex molecules through various chemical reactions including:

  • Oxidation : Converts the compound into oxadiazole derivatives with different functional groups.
  • Reduction : Alters nitro groups to amino groups, enhancing reactivity.
  • Substitution : Introduces diverse substituents onto the oxadiazole ring, modifying its properties.

These reactions facilitate the development of new compounds with tailored functionalities suitable for specific applications in pharmaceuticals and materials science.

Antiviral and Antibacterial Properties
Research indicates that this compound exhibits promising antiviral and antibacterial activities. It has been investigated for its efficacy against various pathogens:

  • Antiviral Activity : The compound has shown potential against viruses such as Zika and dengue. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes .
  • Antibacterial Activity : Studies demonstrate significant inhibition of bacterial growth against strains including MRSA. The compound interacts with proteins involved in bacterial cell function, disrupting their activity and leading to cell death .

Medicinal Chemistry

Potential Therapeutic Applications
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent:

  • Cancer Treatment : It has demonstrated cytotoxic effects against various cancer cell lines (e.g., PANC-1 and SK-MEL-2), suggesting its role as an anticancer agent. Mechanistic studies indicate that it may induce apoptosis through cell cycle arrest mechanisms .
  • Neuroprotective Effects : The compound has shown inhibitory effects on butyrylcholinesterase (BuChE), a target associated with Alzheimer's disease progression. This suggests its potential as an oral anti-Alzheimer's agent.

Industrial Applications

Development of New Materials
In industrial contexts, this compound is utilized in the formulation of advanced materials:

  • Polymers and Coatings : Its unique chemical properties enable the development of polymers with high thermal stability and low impact sensitivity.
  • Energetic Materials : The compound's stability and reactivity make it suitable for applications in energetic materials used in explosives and propellants.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

Study FocusFindings
Cancer TreatmentSignificant reduction in tumor size in rodent models compared to controls .
Neuroprotective TestingImproved memory retention in animal models correlating with reduced amyloid beta aggregation.
Antimicrobial EfficacyEffective inhibition of growth against various bacterial strains.

Mechanism of Action

The mechanism of action of 4-(1,2,4-Oxadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for versatile modifications, making it a valuable compound in various fields of research .

Biological Activity

4-(1,2,4-Oxadiazol-3-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound features a 1,2,4-oxadiazole ring linked to an aniline moiety. The molecular formula is C₈H₈N₃O, and it exists predominantly in its hydrobromide salt form, which enhances solubility and stability in biological systems. The presence of both the oxadiazole ring and the amine group contributes to its unique reactivity and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Appropriate precursors such as 4-nitrobenzoic acid or tert-butylamidoxime.
  • Reaction Conditions : Conducted under controlled temperatures and pH levels to ensure high purity and yield.
  • Purification : Common methods include recrystallization or chromatography to isolate the desired product .

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • Cell Line Studies : this compound was tested against various cancer cell lines. The compound showed promising results with IC50 values indicating effective cytotoxicity.
Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of proliferation.

Neuroprotective Effects

Recent studies have explored the potential of this compound as a neuroprotective agent:

  • Alzheimer's Disease Models : The compound showed inhibitory effects on butyrylcholinesterase (BuChE), an enzyme associated with Alzheimer's disease progression.
CompoundIC50 (µM)Selectivity Index
This compound5.07>19.72

This suggests potential for development as an oral anti-Alzheimer's agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects include:

  • Target Interaction : Binding affinity studies indicate interactions with specific proteins involved in cancer progression and inflammation.
  • Pathway Modulation : The compound may modulate signaling pathways related to apoptosis and cell survival in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Cancer Treatment : In a study involving rodent models with induced tumors, administration of the compound resulted in a marked reduction in tumor size compared to controls.
  • Neurological Testing : Animal models assessing cognitive function demonstrated improved memory retention after treatment with the compound, correlating with reduced amyloid beta aggregation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1,2,4-Oxadiazol-3-yl)aniline, and how can purity be optimized?

The synthesis typically involves reacting 3-(4-nitrobenzophenone)-1,2,4-oxadiazole with an alkaline reagent (e.g., NaOH) in an organic solvent, followed by slow addition of trichlorosilane to reduce nitro groups to amines . Key steps include:

  • Reaction conditions : Controlled pH and temperature (e.g., 60–80°C) to minimize side products.
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) yields >95% purity. Industrial-scale optimization focuses on reducing reaction time and solvent recycling .

Q. What biological activities are associated with this compound, and what mechanistic insights exist?

The compound exhibits:

  • Antiviral activity : Inhibits Zika virus (ZIKV) replication by targeting viral NS3 helicase (IC₅₀ = 2.1 µM) .
  • Antibacterial effects : Active against MRSA via disruption of cell wall synthesis (MIC = 8 µg/mL) .
  • Neuroprotection : Inhibits butyrylcholinesterase (BuChE) (IC₅₀ = 5.07 µM), suggesting potential in Alzheimer’s disease . Mechanisms involve enzyme inhibition and apoptosis induction (e.g., caspase-3 activation in cancer cells) .

Advanced Research Questions

Q. How can synthetic protocols be modified to enhance yield or regioselectivity?

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while improving yield (85% → 92%) .
  • Catalytic optimization : Use of Pd/C or Ru complexes for selective reduction of nitro intermediates .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency during oxadiazole formation .

Q. What structure-activity relationship (SAR) trends govern its bioactivity?

Substituent Activity Impact Reference
5-Trifluoromethyl Enhances antiviral potency (IC₅₀ = 1.8 µM for ZIKV) due to electron-withdrawing effects
4-Methoxyphenyl Improves solubility and BuChE inhibition (IC₅₀ = 4.5 µM)
Cyclohexyl Reduces cytotoxicity (HeLa cell viability ↑20%) but lowers antibacterial activity

Q. How should researchers address contradictions in reported IC₅₀ values across studies?

  • Standardized assays : Use consistent cell lines (e.g., PANC-1 for cytotoxicity) and enzyme sources (recombinant BuChE).
  • Control experiments : Include reference inhibitors (e.g., donepezil for BuChE) to validate assay conditions .
  • Statistical rigor : Triplicate measurements with error margins <10% .

Q. What in silico methods predict target interactions or pharmacokinetics?

  • Molecular docking : AutoDock Vina identifies binding to ZIKV NS3 helicase (binding energy = −9.2 kcal/mol) .
  • MD simulations : AMBER analysis reveals stable hydrogen bonding with BuChE’s catalytic triad (Ser198, His438) .
  • ADMET prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score = 0.45) .

Q. Methodological Guidance

Q. What analytical techniques confirm structural integrity and purity?

  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–7.8 ppm and NH₂ at δ 5.1 ppm .
  • HPLC : C18 column (acetonitrile/water gradient) with retention time = 6.8 min (purity >98%) .
  • Mass spectrometry : ESI-MS m/z 162.08 [M+H]⁺ .

Q. How to design in vivo studies for neuroprotective efficacy assessment?

  • Animal models : Transgenic Alzheimer’s mice (e.g., APP/PS1) dosed orally (10 mg/kg/day) for 4 weeks .
  • Endpoints : Measure hippocampal BuChE activity, amyloid-beta plaques (Thioflavin-S staining), and Morris water maze performance .
  • Safety : Monitor liver enzymes (ALT/AST) and body weight to exclude toxicity .

Properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUZRMOXECFUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614555
Record name 4-(1,2,4-Oxadiazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59908-70-2
Record name 4-(1,2,4-Oxadiazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-nitrobenzonitrile (1 g, 0.0068 mol) in ethanol (20 mL) and water (8 mL) was added hydroxylamine hydrochloride (1.9 g, 0.0272 mol) followed by sodium carbonate (2.2 g, 0.0204 mol). The resulting mixture was heated to reflux at 85° C. under an atmosphere of nitrogen for 2 hours The reaction was monitored by TLC (50% Ethyl acetate in Hexane). The volatiles were evaporated and the residue was extracted with ethyl acetate. The ethyl acetate was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to get afford 1.2 g (98%) of N-hydroxy-4-nitro-benzamidine. 1H NMR (DMSO-d6): δ 10.2 (s, 1H), 8.24 (d, 2H), 7.97 (d, 2H), 6.03 (s, 2H). To a stirred solution of N-hydroxy-4-nitro-benzamidine (1.2 g, 0.0066 mol) in THF (15 mL) was added triethyl orthoformate (2.93 g, 0.0198 mol). The resulting mixture was cooled to between 0 and 5° C. Boron trifluoride dimethyl ether (0.9 g, 0.0079 mol) was then added dropwise and the resulting mixture was stirred at ambient temperature for 3 hours. Volatiles were evaporated under reduced pressure and the resulting residue was washed with ether and dried to afford 0.65 g (55%) of 3-(4-nitro-phenyl)-[1, 2, 4]oxadiazole. To a stirred solution of 3-(4-nitro-phenyl)-[1, 2, 4]oxadiazole (0.2 g, 0.001 mol) in THF (15 mL) was added ammonium chloride (0.214 g, 0.004 mol) in water (5 mL) followed by zinc powder (0.262 g, 0.004 mol) portionwise. The resulting mixture was stirred at ambient temperature for 1 hr and then heated to 65° C. for 5 hours. The mixture was then filtered through celite and the organic layers were concentrated under reduced pressure. The residue was extracted with ethyl acetate. The organic layers were washed with brine solution, dried over Na2SO4 and evaporated under reduced pressure to afford 0.155 g (92%) of 4-[1, 2, 4]oxadiazol-3-yl-phenylamine. 1H NMR (DMSO-d6): δ 9.5 (s, 1H), 7.7 (d, 2H), 6.7 (d, 2H), 5.8 (s, 2H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.214 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.262 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ammonium chloride (214 mg, 4 mmol) in water (5 mL) was added to a stirred solution of 3-(4-nitro-phenyl)-[1,2,4]oxadiazole (200 mg, 1 mmol) in THF (15 mL). Zinc powder (262 mg, 4 mmol) was then added portion wise. The reaction was stirred at room temperature for 1 hour and then refluxed at 65° C. for 5 hours. The mixture was filtered over celite, the filtrate was evaporated and the residue was extracted with ethyl acetate. The ethyl acetate was washed with brine solution, dried over Na2SO4 and evaporated to afford 155 mg (92%) of 4-[1,2,4]oxadiazol-3-yl-phenylamine. 1H NMR: (DMSO-d6): δ 9.5 (s, 1H), 7.7 (d, 2H), 6.7 (d, 2H), 5.8 (s, 2H).
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
262 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2,4-Oxadiazol-3-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(1,2,4-Oxadiazol-3-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(1,2,4-Oxadiazol-3-yl)aniline
Reactant of Route 4
4-(1,2,4-Oxadiazol-3-yl)aniline
Reactant of Route 5
4-(1,2,4-Oxadiazol-3-yl)aniline
Reactant of Route 6
4-(1,2,4-Oxadiazol-3-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.